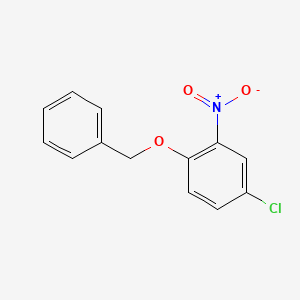
1-(Benzyloxy)-4-chloro-2-nitrobenzene
Overview
Description
The compound “1-(Benzyloxy)-4-chloro-2-nitrobenzene” is a benzene derivative. Benzene derivatives are aromatic compounds where one or more hydrogen atoms in the benzene structure have been replaced by other atoms or groups .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, a similar compound, “1-(Benzyloxy)urea”, was investigated using FT-IR, Raman, and NMR spectroscopies .Chemical Reactions Analysis
Benzyloxy compounds can undergo various chemical reactions. For example, a catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu(II) complex .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For a similar compound, “1-(Benzyloxy)urea”, properties were investigated using experimental and computational methods .Scientific Research Applications
1. Photoreactive Properties in Organic Crystals
1-(Benzyloxy)-4-chloro-2-nitrobenzene and related compounds have been studied for their structure-reactivity correlation in photochemical reactions. Such compounds, including 2-nitro-t-butylbenzenes, undergo intramolecular hydrogen abstraction when irradiated by ultraviolet light in solid-state. This property is important in understanding the molecular packing and intramolecular geometry that influence photo-reactivity in organic crystals (Padmanabhan et al., 1987).
2. Reduction with Benzyl Alcohol
Research has explored the reactions of nitrobenzenes, including 1-(benzyloxy)-4-chloro-2-nitrobenzene, with benzyl alcohols. These studies have investigated the yield of azoxy compounds and the reactivity of substituted benzyl alcohols in such reactions. This knowledge is crucial for understanding the chemical behavior of nitrobenzenes in the presence of various substituents (Shimao, 1974).
3. Ultrasound-Assisted Synthesis
Ultrasound irradiation has been used to enhance the preparation of 1-(benzyloxy)-4-nitrobenzene. Studies have demonstrated that using ultrasound in combination with phase-transfer catalysts can significantly improve reaction rates and product yields. This method provides an efficient approach for the synthesis of nitro aromatic ethers (Harikumar & Rajendran, 2014).
4. Arylation in Solid-Liquid Condition
The arylation of benzyl alcohol with 4-nitrochlorobenzene to produce 1-(benzyloxy)-4-nitrobenzene has been achieved under solid-liquid conditions. This process is catalyzed by multi-site phase-transfer catalysts and is enhanced with ultrasound irradiation. The reaction mechanism and kinetics have been studied, providing valuable insights into the efficiencies of different catalysts and reaction conditions (Selvaraj, Abimannan & Rajendran, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMNCUOEMZBSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-chloro-2-nitrobenzene | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


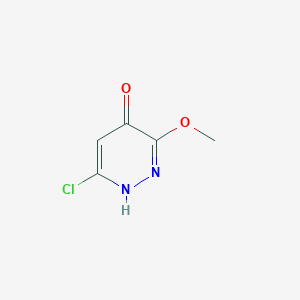
![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)
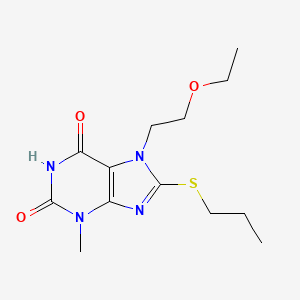
![N-[(furan-2-yl)methyl]-4-hydroxy-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}butanamide](/img/structure/B2628425.png)
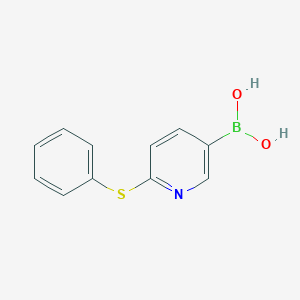
![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)
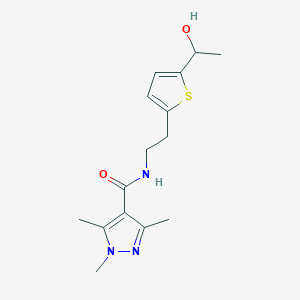
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)
![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)
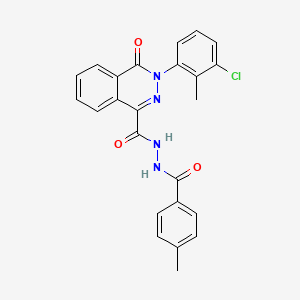
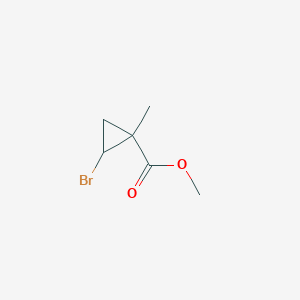
![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)